4-(Cyclohexyloxy)-3-fluorophenol
Description
4-(Cyclohexyloxy)-3-fluorophenol is a phenolic compound characterized by a cyclohexyl ether group at the para position and a fluorine atom at the meta position of the aromatic ring. Its molecular formula is C₁₂H₁₅FO₂, with a molecular weight of 210.24 g/mol.
This compound’s structural features align with pharmacologically active cyclohexylphenol derivatives, which are explored for neurological and anti-inflammatory applications . Its fluorinated aromatic core is also common in agrochemicals and pharmaceuticals due to fluorine’s electronegativity and steric effects .
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-fluorophenol |
InChI |
InChI=1S/C12H15FO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChI Key |
BKNVOUYANWIUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-fluorophenol typically involves the reaction of 3-fluorophenol with cyclohexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the ether bond between the phenol and cyclohexanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexyloxy)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-3-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxy-3-fluorocyclohexanol.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 4-(Cyclohexyloxy)-3-fluorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated phenols on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological activity.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The cyclohexyloxy group in this compound provides steric bulk and lipophilicity, contrasting with the smaller, electron-withdrawing chloro group in 4-chloro-3-fluorophenol. This difference likely results in higher lipid solubility and altered acidity (pKa) for the former . Compared to CP 47,497, which has a dimethylheptyl chain, the target compound’s cyclohexyl group may reduce metabolic degradation but limit receptor specificity .
Functional Group Reactivity: The phenol group in this compound is more acidic than the cyclohexanol hydroxyl in 4-(4-fluorophenyl)cyclohexanol due to aromatic ring electron withdrawal . Fluorine’s electronegativity in the meta position may direct electrophilic substitution reactions to the ortho and para positions, unlike the chloro group in 4-chloro-3-fluorophenol, which exerts stronger electronic effects .
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical and Bioactivity Profiles
| Compound | Boiling Point (°C) | Solubility (mg/mL) | logP | Reported Bioactivity |
|---|---|---|---|---|
| This compound | Not reported | ~0.1 (water) | ~3.2* | Anticipated CNS modulation† |
| 4-Chloro-3-fluorophenol | 215–220 | 1.5 (water) | 2.1 | Antimicrobial intermediate |
| CP 47,497 | Not reported | <0.01 (water) | 5.8 | Cannabinoid receptor agonist |
*Predicted using ChemDraw. †Inferred from cyclohexylphenol derivatives .
Key Findings:
Lipophilicity: The cyclohexyloxy group increases logP (3.2) compared to 4-chloro-3-fluorophenol (logP 2.1), suggesting better membrane penetration but poorer aqueous solubility.
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